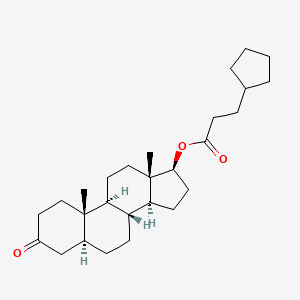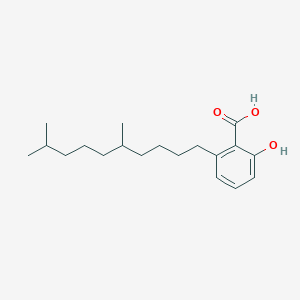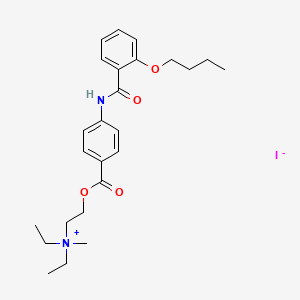
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is a complex organic compound characterized by a cyclohexane ring with six 2-cyanoethoxy groups attached to each carbon atom of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexane as the base molecule.
Functionalization: The cyclohexane ring undergoes a series of reactions to introduce the 2-cyanoethoxy groups. This often involves the use of cyanoethylation agents.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the proper attachment of the cyanoethoxy groups.
Industrial Production Methods:
Batch Production: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is produced in batches in industrial settings to maintain quality and consistency.
Purification: The compound is purified through various methods, such as recrystallization or chromatography, to achieve the desired purity level.
Types of Reactions:
Oxidation: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the cyano groups into other functional groups.
Substitution: Substitution reactions can replace one or more of the cyanoethoxy groups with different substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand molecular interactions and pathways.
Industry: It is utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- exerts its effects involves its interaction with molecular targets and pathways. The cyanoethoxy groups can act as ligands, binding to specific receptors or enzymes, thereby influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2,3,4,5,6-hexol: This compound has a similar structure but with hydroxyl groups instead of cyanoethoxy groups.
Inositol, 1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)-: Another compound with a similar hexakis structure but different functional groups.
Uniqueness: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is unique due to its specific arrangement of cyanoethoxy groups, which provides distinct chemical and physical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
3055-84-3 |
|---|---|
Molekularformel |
C24H30N6O6 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
3-[2,3,4,5,6-pentakis(2-cyanoethoxy)cyclohexyl]oxypropanenitrile |
InChI |
InChI=1S/C24H30N6O6/c25-7-1-13-31-19-20(32-14-2-8-26)22(34-16-4-10-28)24(36-18-6-12-30)23(35-17-5-11-29)21(19)33-15-3-9-27/h19-24H,1-6,13-18H2 |
InChI-Schlüssel |
LMHMIJYIOJVNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC1C(C(C(C(C1OCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


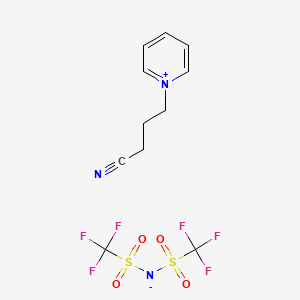
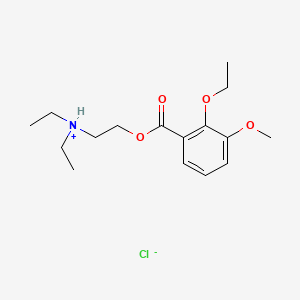
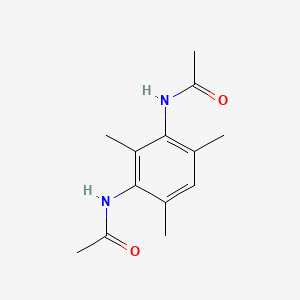
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)

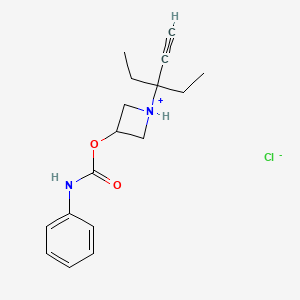
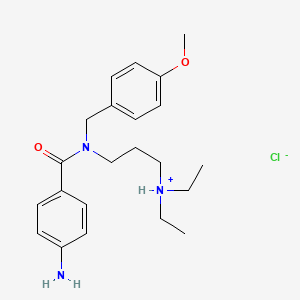

![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
